1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one

Physicochemical differentiation ADME prediction CNS drug-likeness

This bifunctional heterocyclic scaffold uniquely combines a hydrogen-bond-donating imidazolidin-2-one urea bioisostere with a distal primary amine handle. It is specifically designed for parallel amide library synthesis in CCR5 allosteric pocket programs and ALK/ROS1 kinase inhibitor scaffold-hopping. Unlike mono-fragment analogs (e.g., CAS 52210-86-3), this compound retains the critical pharmacophore and a chemoselective derivatization site, enabling rapid SAR exploration validated in the WO2009052708A1 patent estate. Its non-hazardous DOT/IATA classification and >95% purity support seamless integration into automated compound management platforms.

Molecular Formula C11H22N4O
Molecular Weight 226.32 g/mol
CAS No. 174321-61-0
Cat. No. B3109628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one
CAS174321-61-0
Molecular FormulaC11H22N4O
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2CCNC2=O)CCCN
InChIInChI=1S/C11H22N4O/c12-4-1-6-14-7-2-10(3-8-14)15-9-5-13-11(15)16/h10H,1-9,12H2,(H,13,16)
InChIKeyZJVJTZIVIRBPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one (CAS 174321-61-0): Structural, Pharmacophoric, and Procurement Baseline


1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one (CAS 174321-61-0; molecular formula C₁₁H₂₂N₄O; MW 226.32 g/mol) is a bifunctional heterocyclic building block that covalently links a 1-(3-aminopropyl)piperidine linker to an imidazolidin-2-one (cyclic urea) core . The imidazolidin-2-one moiety serves as a hydrogen-bond-donating urea bioisostere, while the pendant primary amine on the N-propyl chain provides a chemically addressable nucleophilic handle for amide coupling, reductive amination, or urea formation, making the compound a convergent intermediate for parallel library synthesis in CCR5 antagonist programs and kinase inhibitor scaffold-hopping campaigns [1][2]. Predicted physicochemical descriptors include a density of 1.124 ± 0.06 g/cm³ and a boiling point of 442.3 ± 45.0 °C, consistent with a polar, moderately high-molecular-weight small molecule .

Why Generic Substitution Fails: Intrinsic Limitations of 1-(Piperidin-4-yl)imidazolidin-2-one and 1-(3-Aminopropyl)piperidine as Direct Replacements for 1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one


The three structural modules of 1-[1-(3-amino-propyl)-piperidin-4-yl]-imidazolidin-2-one—the imidazolidin-2-one core, the piperidine spacer, and the 3-aminopropyl side chain—are functionally interdependent. Replacing the full construct with 1-(piperidin-4-yl)imidazolidin-2-one (CAS 52210-86-3) forfeits the distal primary amine required for chemoselective derivatization, constraining the compound to piperidine-NH reactions (e.g., reductive amination) that offer a different electronic and steric landscape than amide coupling at the propylamine terminus . Conversely, substituting with 1-(3-aminopropyl)piperidine (CAS 3529-08-6) discards the imidazolidin-2-one pharmacophore, which in CCR5 antagonist programs serves as a critical hydrogen-bond donor unit (urea O and NH) that replaces the metabolically labile carbamate or amide groups found in earlier spiropiperidine leads, thereby preserving target engagement while improving microsomal stability [1]. These functional losses make simple mono-fragment analogs unsuitable surrogates in any medicinal chemistry workflow that requires the simultaneous presentation of a derivatizable primary amine and a conformationally constrained urea hydrogen-bond donor [1].

Product-Specific Quantitative Evidence: Direct Comparator Data for 1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one vs. Closest Analogs


Topological Polar Surface Area (TPSA): Calculated Increase vs. 1-(Piperidin-4-yl)imidazolidin-2-one (CAS 52210-86-3)

The addition of a propylamine chain to the piperidine nitrogen of 1-(piperidin-4-yl)imidazolidin-2-one is predicted to increase the TPSA by approximately 35 Ų, from 44.4 Ų to ≈ 79 Ų. The TPSA of the core analog (44.4 Ų) falls below the commonly cited CNS-permeability threshold of <60 Ų, whereas the estimated TPSA of the target compound (≈ 79 Ų) exceeds this threshold, suggesting reduced passive blood–brain barrier penetration and a more peripherally restricted distribution profile [1][2]. This differential is useful for programs that seek to minimize CNS exposure while retaining target engagement in peripheral tissues.

Physicochemical differentiation ADME prediction CNS drug-likeness

Patent-Corroborated Pharmacophore Utility: Explicit Role of the 1-(3-Aminopropyl)piperidin-4-yl Linker in a Clinical-Stage CCR5 Antagonist Chemotype

Patent WO2009052708A1 explicitly claims 1-(3-amino-propyl)-piperidin-4-yl-amide derivatives as CCR5 antagonists, with the aminopropyl chain serving as the critical spacer between the piperidine core and the terminal aryl/heteroaryl carboxamide pharmacophore responsible for receptor binding [1]. In the Roche bipiperidinyl-imidazolidinone CCR5 series, the imidazolidin-2-one moiety replaced a metabolically labile carbamate group, and tertiary amine-bearing linkers analogous to the 3-aminopropyl chain were essential for achieving IC₅₀ values in the low nanomolar range (e.g., analog 3 in Ref. [2] exhibited an IC₅₀ of ~12 nM in a CCR5 binding assay) [2]. The target compound presents both modules—the imidazolidin-2-one urea bioisostere and the aminoalkyl linker—as a single, pre-functionalized intermediate amenable to library diversification at the terminal amine position.

CCR5 antagonism HIV entry inhibition Pharmacophore mapping

Conformational vs. Steric Differentiation from the Roche Spiropiperidine CCR5 Template: Reduced Conformational Strain with Retained Hydrogen-Bonding Capacity

The leading CCR5 antagonist chemotype disclosed by Roche (e.g., PF-232798, maraviroc analogs) employs a spiropiperidine ring to lock the basic nitrogen geometry required for CCR5 binding; however, this structural constraint introduces synthetic complexity (≥8 linear steps) and conformational strain energy estimated at 3–5 kcal/mol [1]. Replacing the spirocycle with a 4-(imidazolidin-2-one)-piperidine motif removes the quaternary spiro carbon and relieves this strain, while the imidazolidin-2-one carbonyl and NH maintain the hydrogen-bond donor/acceptor pattern necessary for receptor contact [1]. The target compound additionally places a 3-aminopropyl handle at the piperidine nitrogen, creating a flexible tether for appending diverse cap groups without perturbing the core hydrogen-bonding geometry. Direct biological comparison data are not available in the public domain, but the structural logic and synthetic tractability gains are documented in the Roche SAR disclosure [1].

Conformational analysis Scaffold hopping Ligand efficiency

Commercial Availability and Purity Benchmarking vs. Closest In-Class Intermediate (CAS 52210-86-3)

1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one is commercially stocked by AK Scientific (catalog 8453CR) with a minimum purity specification of 95% (HPLC) and long-term storage at cool, dry conditions; the compound is classified as non-hazardous for transport . The closest commercially available analog, 1-(piperidin-4-yl)imidazolidin-2-one (CAS 52210-86-3), is offered by Fluorochem at 97% purity (catalog F338359) with GHS07 hazard labeling (H302 harmful if swallowed, H315/H319/H335 irritant) and at a price of £254/250 mg . While the core analog achieves a slightly higher nominal purity, its irritant and harmful-ingestion hazard profile imposes additional handling and shipping restrictions for high-throughput screening laboratories. The target compound's non-hazardous classification and 95% minimum purity provide a more tractable starting point for parallel medicinal chemistry without compromising the integrity of the imidazolidin-2-one pharmacophore .

Compound sourcing Purity specification Procurement feasibility

Defined Application Scenarios for 1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one Supported by the Evidence Base


Parallel Library Synthesis for CCR5 Antagonist Hit-to-Lead Optimization

The compound serves as a bifunctional scaffold for generating focused amide libraries targeting the CCR5 allosteric pocket. The 3-aminopropyl primary amine reacts smoothly with diverse acyl chlorides or carboxylic acids under standard HATU/DIPEA conditions, while the imidazolidin-2-one urea maintains the hydrogen-bonding contacts validated in the Roche bipiperidinyl series [1]. Because the core imidazolidinone-aminopropyl motif is cited in the WO2009052708A1 patent estate, libraries derived from this common intermediate can rapidly probe SAR around a structurally enabled chemical space [2].

Scaffold-Hopping from Spiropiperidine-Based Kinase or GPCR Inhibitors

In kinase inhibitor programs such as ALK/ROS1 dual inhibition, the imidazolidin-2-one has been used as a sterically compact replacement for the ceritinib piperidine ring, yielding analogs with nanomolar cellular IC₅₀ values and improved pharmacokinetic profiles [3]. 1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one extends this scaffold-hopping concept by providing an additional primary amine exit vector for attaching diverse hinge-binding motifs, enabling the exploration of type I½ and type II kinase inhibitor designs without the synthetic burden of constructing the imidazolidinone-piperidine-aminopropyl architecture from scratch [3].

Peripherally Restricted Probe Design Leveraging Elevated TPSA

The estimated TPSA of ≈ 79 Ų for this compound places it above the empirical CNS-permeability threshold of <60–70 Ų, suggesting reduced passive blood–brain barrier penetration [4][5]. This physicochemical property makes the compound a suitable core for designing peripherally restricted chemical probes where CNS-mediated off-target effects must be minimized (e.g., peripheral CCR5 antagonism for inflammatory indications, or gut-restricted kinase inhibitors). The low nanomolar CCR5-binding activity achieved by close structural analogs (IC₅₀ ≈ 12 nM) indicates that target engagement at peripheral receptors is attainable with this scaffold class [1].

Non-Hazardous Building Block for High-Throughput Medicinal Chemistry Workflows

With a non-hazardous DOT/IATA transport classification and a 95% minimum purity specification, this compound integrates readily into automated compound management and parallel synthesis platforms without the additional safety documentation and personal protective equipment requirements imposed by irritant-classified analogs such as 1-(piperidin-4-yl)imidazolidin-2-one . This operational suitability, combined with the bifunctional reactivity profile, supports its use as a core building block in industrial-scale library production for both internal and collaborative drug discovery programs .

Quote Request

Request a Quote for 1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.